![molecular formula C11H14N2 B170220 3-[(2-Phenylethyl)amino]propanenitrile CAS No. 1488-20-6](/img/structure/B170220.png)

3-[(2-Phenylethyl)amino]propanenitrile

Übersicht

Beschreibung

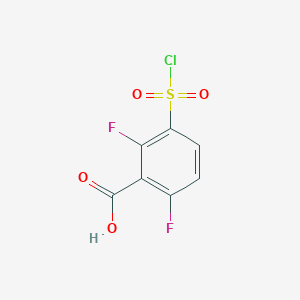

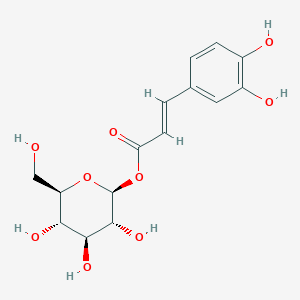

“3-[(2-Phenylethyl)amino]propanenitrile” is a chemical compound with the CAS Number: 1488-20-6 . Its molecular formula is C11H14N2 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . The InChI representation of the molecule isInChI=1S/C11H14N2/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7,9-10H2 . Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 174.25 g/mol . It has a boiling point of 133/0.08 Torr . The compound has 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 5 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Biomedical and Pharmaceutical Applications

"3-[(2-Phenylethyl)amino]propanenitrile" and its derivatives show potential in the biomedical field, particularly in the development of new drugs and therapeutic agents. For example, the structurally related compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) exhibits significant immunosuppressive effects and has been approved for treating multiple sclerosis due to its ability to activate sphingosine-1-phosphate receptors. Furthermore, FTY720 demonstrates antitumor efficacy in several cancer models, highlighting the potential of related compounds in oncology (Li Zhang et al., 2013).

Environmental and Analytical Chemistry

Compounds similar to "this compound" have been studied for their environmental impact, particularly as precursors to nitrogenous disinfection by-products (N-DBPs) in drinking water. These by-products, including nitrosamines and haloacetonitriles, pose significant health risks due to their genotoxicity. Research has focused on understanding the formation mechanisms of N-DBPs and developing strategies to mitigate their occurrence in water supplies (T. Bond et al., 2012).

Material Science and Engineering

The chemical structure of "this compound" suggests its utility in material science, particularly in the synthesis of polymeric and hybrid materials. Research in this area explores the development of novel materials with enhanced mechanical, thermal, or chemical properties, potentially applicable in various industrial applications. For instance, the study of branched aldehydes, which share functional similarities with "this compound," reveals their importance in flavor compounds for food products, indicating the compound's potential relevance in food science and technology (B. Smit et al., 2009).

Chemical Synthesis and Catalysis

The versatility of "this compound" in chemical synthesis and catalysis is noteworthy. Its structural features make it a candidate for catalytic processes, including the hydrogenation of unsaturated compounds and the synthesis of heterocyclic compounds. These applications are critical in pharmaceutical manufacturing and the production of fine chemicals, offering pathways to more efficient and sustainable chemical processes (M. Moustafa et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2-phenylethylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHAIJJWSYXSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390065 | |

| Record name | 3-[(2-phenylethyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1488-20-6 | |

| Record name | 3-[(2-phenylethyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

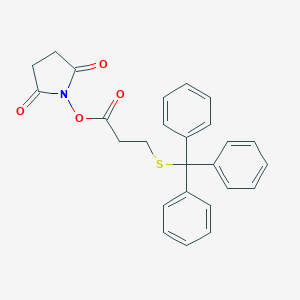

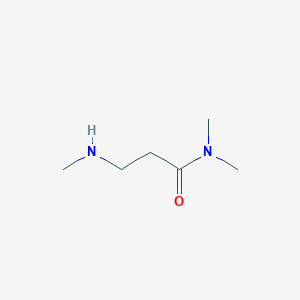

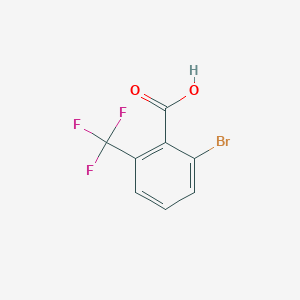

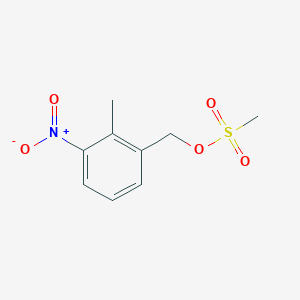

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)

![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)